Catestatin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Catestatin is a multifunctional peptide involved in the regulation of the cardiovascular and immune systems as well as metabolic homeostasis . It mitigates detrimental, excessive activity of the sympathetic nervous system by inhibiting catecholamine secretion . Based on in vitro and in vivo studies, this compound was shown to reduce adipose tissue, inhibit inflammatory response, prevent macrophage-driven atherosclerosis, and regulate cytokine production and release .

Synthesis Analysis

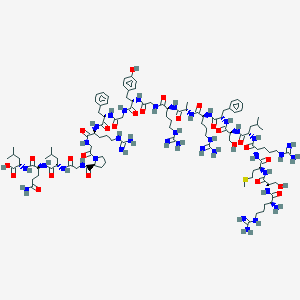

This compound is a 21-amino acid residue, cationic and hydrophobic peptide that is formed endogenously by proteolytic cleavage of its precursor chromogranin A . This precursor is a major protein co-stored and co-released with catecholamines from the storage vesicles in adrenal chromaffin cells and adrenergic neurons .Molecular Structure Analysis

The molecular structure of this compound has been studied using multidimensional solution and solid-state NMR spectroscopy . The peptide adopts α-helical conformations between Ser-6 and Tyr-12 in the presence of dodecylphosphocholine micelles . This domain is aligned in a strongly tilted to inplanar alignment .Chemical Reactions Analysis

This compound exhibits potent catecholamine release-inhibitory activity by acting on the neuronal nicotinic acetylcholine receptor . It also stimulates histamine release from mast cells via heterotrimeric G-proteins in a receptor-independent manner .Physical And Chemical Properties Analysis

This compound has a molecular formula of C107H173N37O26S and a molecular weight of 2425.82 . It is a solid substance with a solubility of ≥ 60 mg/mL in water .Applications De Recherche Scientifique

Cardiovascular System and Metabolic Disorders Catestatin is a multifunctional peptide significantly involved in the regulation of the cardiovascular system. It plays a crucial role in mitigating the excessive activity of the sympathetic nervous system by inhibiting catecholamine secretion. Research indicates that this compound can influence hypertension, coronary artery diseases, and heart failure. It has shown potential in reducing adipose tissue, inhibiting inflammatory responses, and preventing macrophage-driven atherosclerosis. It also plays a role in regulating cytokine production and release (Zalewska, Kmieć, & Sworczak, 2022).

Acute Myocardial Infarction this compound has been studied for its role in acute myocardial infarction (AMI). It exhibits dramatic changes during the first week after AMI symptoms onset, and its levels can serve as a predictor for outcomes in AMI patients. Higher this compound levels shortly after AMI are associated with increased risk of adverse events (Zhu et al., 2015).

Obesity in Children and Adolescents A study found that serum this compound concentrations are decreased in obese children and adolescents, suggesting its potential role in metabolic processes and obesity-related conditions (Šimunović et al., 2019).

Atherosclerosis and Arterial Injury this compound has shown vasoprotective effects, particularly in preventing macrophage-driven atherosclerosis. However, it does not significantly impact arterial injury-induced neointimal hyperplasia. This distinction highlights its specific role in atherosclerotic processes (Kojima et al., 2018).

Antimicrobial Activity this compound has been identified as having potent antimicrobial activity against a range of bacteria, fungi, and yeasts. This suggests its role as a component of innate immunity and its potential use in combating infections (Briolat et al., 2005).

Hypertension and Cardiovascular Remodeling this compound can ameliorate proliferating changes in target organs in spontaneously hypertensive rats, suggesting its potential in treating hypertension and related cardiovascular remodeling (Liu et al., 2013).

Mast Cell Activation and Skin Inflammatory Responses The peptide has been found to stimulate human mast cell migration, degranulation, and production of cytokines and chemokines. This indicates its significant role in skin inflammatory responses and possibly in other immune-related processes (Aung et al., 2011).

Angiogenesis and Vascular Health this compound acts as an angiogenic cytokine, promoting growth of new blood vessels, which is crucial in various physiological and pathological processes, including wound healing and cardiovascular diseases (Theurl et al., 2010).

Membrane Interactions and Cellular Mechanisms Its interaction with cellular membranes and internal targets has been a subject of study, indicating its role in cellular signaling and physiological regulation (Sugawara et al., 2010).

Regulation of Cardiac Function and Blood Pressure this compound is a novel endogenous peptide that regulates cardiac function and blood pressure, mainly through its inhibitory effect on catecholamine release and stimulation of histamine release (Mahapatra, 2008).

Mécanisme D'action

Propriétés

IUPAC Name |

(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C107H173N37O26S/c1-57(2)45-72(95(162)137-70(35-36-81(109)148)93(160)141-77(102(169)170)47-59(5)6)130-84(151)53-127-101(168)80-30-20-43-144(80)85(152)54-128-89(156)67(27-17-40-122-105(114)115)134-97(164)75(48-61-21-11-9-12-22-61)132-83(150)52-126-90(157)74(50-63-31-33-64(147)34-32-63)131-82(149)51-125-88(155)66(26-16-39-121-104(112)113)133-86(153)60(7)129-91(158)68(28-18-41-123-106(116)117)136-98(165)76(49-62-23-13-10-14-24-62)140-100(167)79(56-146)143-96(163)73(46-58(3)4)139-92(159)69(29-19-42-124-107(118)119)135-94(161)71(37-44-171-8)138-99(166)78(55-145)142-87(154)65(108)25-15-38-120-103(110)111/h9-14,21-24,31-34,57-60,65-80,145-147H,15-20,25-30,35-56,108H2,1-8H3,(H2,109,148)(H,125,155)(H,126,157)(H,127,168)(H,128,156)(H,129,158)(H,130,151)(H,131,149)(H,132,150)(H,133,153)(H,134,164)(H,135,161)(H,136,165)(H,137,162)(H,138,166)(H,139,159)(H,140,167)(H,141,160)(H,142,154)(H,143,163)(H,169,170)(H4,110,111,120)(H4,112,113,121)(H4,114,115,122)(H4,116,117,123)(H4,118,119,124)/t60-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCEYIDADOJWYIM-DIWOTYQXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)O)NC(=O)CNC(=O)C1CCCN1C(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N3CCC[C@H]3C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCSC)NC(=O)[C@H](CO)NC(=O)[C@H](CCCNC(=N)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C107H173N37O26S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2425.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

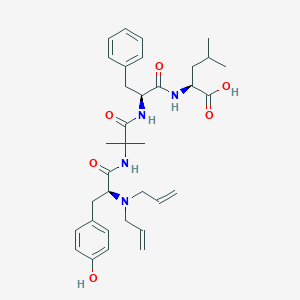

![(2S)-2-[[(2S)-2-[2-[[2-[[(2S)-2-[bis(prop-2-enyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]ethylsulfanyl]-3-phenylpropanoyl]amino]-4-methylpentanoic acid](/img/structure/B549363.png)

![(2S)-2-[[(2S)-2-[(2-amino-4-methylpentyl)-methylamino]-4-methylpentanoyl]amino]-N-[(2S)-3-(1H-indol-3-yl)-1-oxo-1-[[(2S)-1-oxo-1-(2-oxoethylideneamino)-3-phenylpropan-2-yl]amino]propan-2-yl]pentanediamide](/img/structure/B549364.png)